

# Stereoisomerism of Keap1-Nrf2 Protein-Protein Interaction Inhibitors: A Technical Guide

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## Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent genes that encode a battery of cytoprotective proteins.[1][2] Consequently, the inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation.

A significant number of small-molecule inhibitors targeting the Keap1-Nrf2 PPI have been developed. A crucial aspect of their development is the consideration of stereoisomerism, as the binding pocket of the Keap1 Kelch domain is chiral and often exhibits a high degree of stereoselectivity. This technical guide provides an in-depth overview of the role of stereoisomerism in the design and function of Keap1-Nrf2 PPI inhibitors, with a focus on quantitative data, experimental protocols, and signaling pathways.

# **Keap1-Nrf2 Signaling Pathway**

Under normal physiological conditions, the homodimeric Keap1 protein sequesters Nrf2 in the cytoplasm by binding to two distinct motifs in the Neh2 domain of Nrf2: a high-affinity "ETGE"

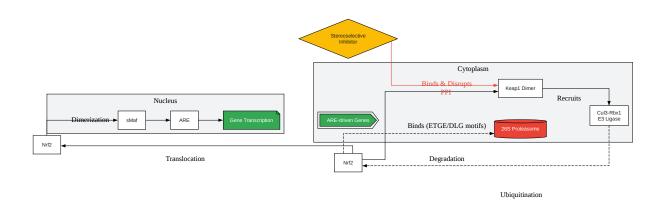




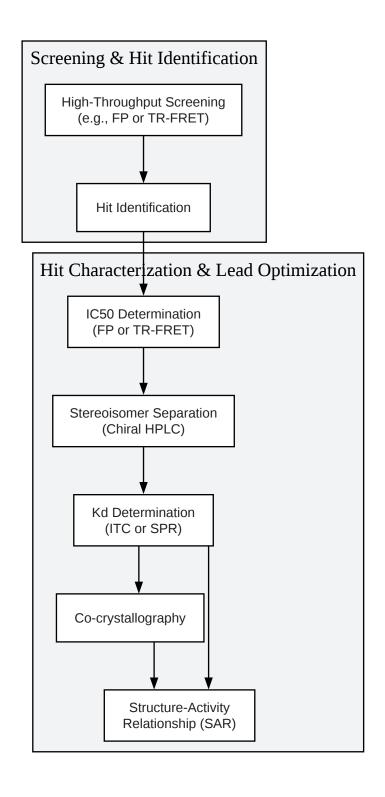


motif and a low-affinity "DLG" motif.[1][3] This "hinge and latch" mechanism facilitates the ubiquitination of Nrf2 by the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to its continuous degradation by the 26S proteasome.[1][4] Small-molecule inhibitors disrupt this interaction, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins, and initiate the transcription of ARE-regulated genes.









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